Dimethyl (phenylethynyl)phosphonate
Description
Contextualization of Alkynylphosphonates in Synthetic Organic Chemistry
Alkynylphosphonates are a class of organophosphorus compounds that serve as highly versatile intermediates in synthetic organic chemistry. acs.org Their utility stems from the presence of an activated carbon-carbon triple bond, which can participate in a wide array of chemical transformations. These compounds are frequently employed as precursors for the synthesis of other valuable structures, such as vinylphosphonates, through various addition reactions. rsc.org
The phosphonate (B1237965) moiety, being a strong electron-withdrawing group, renders the alkyne susceptible to nucleophilic attack, particularly in conjugate addition reactions, often referred to as Michael additions. researchgate.netnih.gov Furthermore, the π-system of the alkyne allows it to act as a dienophile or dipolarophile in cycloaddition reactions, providing access to a diverse range of carbocyclic and heterocyclic systems. rsc.org The resulting phosphonate-containing products are themselves significant, finding use as bioactive molecules, flame retardants, and specialized ligands for catalysis. acs.orgorganic-chemistry.org
Historical Development and Significance of Ethynylphosphonate Derivatives
The synthesis of ethynylphosphonate derivatives has evolved considerably over time. Traditional methods often relied on the reaction of phosphorus electrophiles, such as dialkyl phosphorochloridates, with pre-formed organometallic reagents like lithium or magnesium acetylides. While effective, these methods often suffer from limitations such as low functional group tolerance and the need for strictly anhydrous, sensitive conditions.
More recent developments have focused on transition metal-catalyzed cross-coupling reactions, which offer milder conditions and broader substrate scope. Palladium-catalyzed methods, such as the coupling of 1,1-dibromo-1-alkenes with H-phosphonates, and copper-catalyzed reactions of terminal alkynes with dialkyl phosphites have emerged as powerful alternatives. organic-chemistry.orgwikipedia.org These modern approaches have facilitated the one-pot synthesis of a wide range of alkynylphosphonates. organic-chemistry.org The significance of these derivatives lies in their role as key building blocks for synthesizing complex target molecules, including backbone-modified nucleic acids and other compounds with potential biological activity. acs.orgorganic-chemistry.org
Structural Features and Electronic Configuration of Dimethyl (phenylethynyl)phosphonate
This compound is a molecule defined by several key structural and electronic features. It consists of a phenyl group (C₆H₅) attached to an ethynyl (B1212043) (C≡C) linker, which is in turn covalently bonded to the phosphorus atom of a dimethyl phosphonate group [−P(O)(OCH₃)₂].
Structural Features:
Phosphonate Group: The central phosphorus atom is tetrahedral, double-bonded to one oxygen atom and single-bonded to two methoxy (B1213986) groups and one carbon atom. youtube.com
Ethynyl Linker: The C≡C triple bond provides a rigid, linear geometry between the phenyl ring and the phosphonate moiety.
Phenyl Group: A standard aromatic ring system.
Electronic Configuration: The most critical electronic feature of this molecule is the strong electron-withdrawing nature of the phosphonate group. This effect is transmitted through the π-system of the alkyne, leading to a significant polarization of the C≡C bond. The carbon atom beta to the phosphorus atom becomes electron-deficient (electrophilic). This electronic arrangement is fundamental to its reactivity, activating the alkyne for participation in nucleophilic conjugate additions (Michael reactions) and serving as a reactive component in various cycloaddition reactions. researchgate.netnih.gov
| Property | Value |
| Chemical Formula | C₁₀H₁₁O₃P |
| Molecular Weight | 210.17 g/mol |
| IUPAC Name | This compound |
| Key Functional Groups | Phenyl, Alkyne, Phosphonate |
Overview of Current Research Landscape and Key Challenges
The current research landscape for this compound and related alkynylphosphonates is vibrant and focused on leveraging their synthetic potential. A primary area of investigation is the development of new catalytic systems for their synthesis that are more efficient, sustainable, and tolerant of diverse functional groups. wikipedia.org
A significant portion of research is dedicated to exploring the reactivity of the activated alkyne. This includes its application in:
Michael Additions: The conjugate addition of a wide variety of carbon and heteroatom nucleophiles to form highly functionalized acyclic products. researchgate.netnih.gov
Cycloaddition Reactions: Their use as 2π-electron components in Diels-Alder [4+2], [2+2], and [2+2+2] cycloadditions to construct complex cyclic and polycyclic frameworks. rsc.org
Key challenges in this field persist. A major hurdle is achieving high levels of regio- and stereocontrol in addition and cycloaddition reactions, as many transformations require forcing conditions like high temperatures, which can limit their applicability. rsc.org Another challenge is the ongoing need for more environmentally benign and cost-effective catalysts to replace expensive or toxic ones. The ultimate goal remains the efficient application of these versatile building blocks in the total synthesis of complex natural products and novel pharmaceutical agents. acs.orgorganic-chemistry.org
| Reaction Type | Description |
| Michael Addition | Conjugate addition of nucleophiles to the β-carbon of the activated alkyne. researchgate.netnih.gov |
| Diels-Alder [4+2] Cycloaddition | Acts as a dienophile, reacting with a conjugated diene to form a six-membered ring. rsc.org |
| [2+2] Cycloaddition | Reacts with an alkene, often under photochemical conditions, to form a four-membered cyclobutane (B1203170) ring. |
| [2+2+2] Cycloaddition | Catalytic cyclotrimerization with other alkynes or alkenes to form substituted benzene (B151609) or cyclohexadiene rings. rsc.org |
| Sonogashira Coupling | Can be synthesized via coupling of a terminal alkyne with a phosphorus-containing species. |
Structure
3D Structure
Properties
CAS No. |
33802-53-8 |
|---|---|
Molecular Formula |
C10H11O3P |
Molecular Weight |
210.17 g/mol |
IUPAC Name |
2-dimethoxyphosphorylethynylbenzene |
InChI |
InChI=1S/C10H11O3P/c1-12-14(11,13-2)9-8-10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChI Key |
RZDSNMHXCONDPA-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C#CC1=CC=CC=C1)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Dimethyl Phenylethynyl Phosphonate
Established Preparative Routes and Optimization Studies
Traditional methods for synthesizing dialkyl alkynylphosphonates, including dimethyl (phenylethynyl)phosphonate, have laid the groundwork for organophosphorus chemistry. These routes, while effective, often require specific and sometimes harsh conditions.
Michaelis-Becker Type Reactions for Dialkyl Alkynylphosphonates
The Michaelis-Becker reaction is a classical method for forming carbon-phosphorus bonds. sustech.edu.cnresearchgate.net It involves the reaction of a dialkyl phosphite (B83602) with a halide in the presence of a base. sustech.edu.cnresearchgate.net In the context of this compound synthesis, this would typically involve the deprotonation of dimethyl phosphite to form a nucleophilic phosphite anion, which then attacks an electrophilic phenylethynyl halide.
The reaction is fundamentally an SN2 type process. sustech.edu.cn Optimization of this reaction often involves the careful selection of the base and solvent to maximize the yield and minimize side reactions. The use of phase-transfer catalysts has also been explored to facilitate the reaction between the water-soluble phosphite salt and the organic-soluble halide. researchgate.net
Table 1: Michaelis-Becker Reaction Conditions
| Parameter | Variation | Purpose |
|---|---|---|
| Base | Sodium hydroxide (B78521), Potassium carbonate | Deprotonation of dialkyl phosphite |
| Catalyst | Benzyl (B1604629) triethyl ammonium (B1175870) chloride | Phase-transfer catalysis |
| Solvent System | Dichloromethane/Water | Liquid-liquid two-phase system |
Reaction of Alkynyl Halides with Phosphite Reagents
An alternative established route involves the direct reaction of an alkynyl halide, such as (bromoethynyl)benzene, with a trialkyl phosphite, like trimethyl phosphite. This reaction, often considered a variation of the Michaelis-Arbuzov reaction, typically proceeds via a phosphonium (B103445) intermediate. The subsequent dealkylation of this intermediate by the displaced halide ion yields the desired alkynylphosphonate.
This method can be sensitive to the reaction conditions, and the choice of the phosphite reagent and the halide can influence the reaction's efficiency.
Contemporary and Catalytic Synthesis Strategies
More recent research has focused on developing milder and more efficient catalytic methods for the synthesis of alkynylphosphonates, with a significant emphasis on copper-catalyzed reactions.
Copper-Mediated Aerobic Oxidative Alkynylation of H-Phosphonates
A significant advancement in the synthesis of alkynylphosphonates is the copper-catalyzed aerobic oxidative coupling of terminal alkynes with H-phosphonates. nih.govorganic-chemistry.org This methodology allows for the direct formation of the P-C(sp) bond under aerobic conditions, using molecular oxygen from the air as the oxidant. nih.govrsc.org The reaction is typically carried out in the presence of a copper salt and a base. organic-chemistry.org
This approach is notable for its high yields and broad functional group tolerance. organic-chemistry.org The reaction between phenylacetylene (B144264) and dimethyl phosphite in the presence of a copper catalyst and a base under an air atmosphere leads to the formation of this compound.
Copper(I) salts, such as copper(I) iodide (CuI), are pivotal in this transformation. nih.govrsc.orgrsc.org The catalytic cycle is believed to involve the formation of a copper acetylide intermediate from the terminal alkyne and the Cu(I) catalyst. organic-chemistry.org This copper acetylide then reacts with the H-phosphonate. The Cu(I) catalyst is regenerated in the oxidative part of the cycle. This catalytic approach avoids the need for pre-functionalized starting materials, such as alkynyl halides, making it a more atom-economical process. nih.govresearchgate.net
Table 2: Key Components in Copper-Catalyzed Alkynylation
| Component | Example | Role in Reaction |
|---|---|---|
| Copper(I) Catalyst | Copper(I) iodide (CuI) | Forms copper acetylide intermediate |
| Oxidant | Air (O₂) | Regenerates the active catalyst |
| Base | Triethylamine (Et₃N) | Facilitates deprotonation |
| Solvent | Dimethyl sulfoxide (B87167) (DMSO) | Reaction medium |
To enhance the practicality and sustainability of copper-catalyzed reactions, heterogeneous catalysts have been developed. These catalysts, where copper nanoparticles are supported on a solid matrix like zinc oxide (CuNPs/ZnO), offer significant advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling.
The supported copper nanoparticles maintain high catalytic activity for the oxidative alkynylation of H-phosphonates. The solid support can also play a role in stabilizing the nanoparticles and preventing their aggregation, thus preserving their catalytic efficacy over multiple reaction cycles. The use of such heterogeneous systems represents a step towards greener and more cost-effective chemical production.
Visible Light-Promoted C(sp)-P Bond Formation
The formation of the C(sp)-P bond in alkynylphosphonates, including this compound, can be efficiently achieved using visible light photoredox catalysis. This transition-metal-free approach offers a green and sustainable alternative to traditional methods. nih.govbohrium.comchim.it The reaction typically involves the photo-induced generation of a radical species from a suitable precursor, which then reacts with a phosphorus source to form the desired C-P bond. mdpi.com
In a common pathway, an organic photocatalyst, such as Eosin Y, absorbs visible light (e.g., from blue LEDs) and enters an excited state. nih.govmdpi.combeilstein-journals.org This excited photocatalyst can then interact with a precursor, like a bromo-substituted aromatic or a related species, leading to the formation of a radical intermediate. chim.itmdpi.com This radical subsequently couples with a phosphite, such as triethyl phosphite or trimethyl phosphite, to yield the final phosphonate (B1237965) product. nih.govmdpi.com These reactions are lauded for their mild conditions, often proceeding at room temperature and demonstrating compatibility with a wide range of functional groups. chim.it
| Parameter | Condition | Source(s) |
| Energy Source | Visible Light (e.g., Blue LEDs) | nih.govbeilstein-journals.org |
| Catalyst | Organic Photocatalyst (e.g., Eosin Y) | nih.govmdpi.com |
| Reactants | Phenylacetylene derivative, Dimethyl phosphite | chim.it |
| Solvent | DMSO | nih.govbeilstein-journals.org |
| Advantage | Transition-metal-free, mild conditions | nih.govmdpi.com |
| Yields | Moderate to Good | bohrium.commdpi.com |
Ultrasonic Irradiation-Assisted Synthesis
The application of ultrasonic irradiation is a powerful technique for accelerating the synthesis of phosphonate derivatives. nih.gov This method, known as sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. The collapse of microscopic bubbles generated by ultrasound creates transient hot spots with extremely high temperatures and pressures, leading to a significant increase in reaction rates. illinois.eduresearchgate.net
| Method | Reaction Time | Yield | Conditions | Source(s) |
| Conventional Heating | Several hours (e.g., 5-10 h) | Moderate | Elevated Temperature (e.g., 50°C) | nih.gov |
| Ultrasonic Irradiation | Significantly shorter (e.g., 30-90 min) | High to Excellent | Ambient Temperature | nih.govresearchgate.net |
Alkynylphenyliodonium Tosylate Mediated Phosphonylation
The use of diaryliodonium salts represents a potent, metal-free pathway for the formation of C-P bonds. organic-chemistry.org In a reaction relevant to the synthesis of this compound, an alkynylphenyliodonium salt, such as the tosylate derivative, can serve as an excellent electrophilic partner for a phosphorus nucleophile.
This phosphonylation reaction can be initiated under visible-light illumination in the presence of a base. organic-chemistry.org The iodonium (B1229267) salt readily reacts with phosphites, like dimethyl phosphite, to form the target aryl or alkynyl phosphonates. This method is noted for its smooth progression, tolerance of various functional groups, and its applicability to the synthesis of pharmaceutically relevant compounds. organic-chemistry.org Copper-catalyzed versions of this reaction are also known, proceeding rapidly at room temperature to deliver high yields of the phosphonate product in as little as ten minutes. organic-chemistry.org
Mechanistic Insights into Phosphonylation Pathways
Understanding the underlying mechanisms of phosphonylation is crucial for optimizing reaction conditions and expanding the scope of synthetic methodologies.
Nucleophilic Attack Pathways and Regioselectivity
The formation of the C-P bond in this compound often proceeds via a nucleophilic attack mechanism. In the classic Michaelis-Arbuzov reaction, the phosphorus atom of a trialkyl phosphite, such as trimethyl phosphite, acts as the nucleophile. organic-chemistry.orgyoutube.com It attacks an electrophilic carbon, in this case, the sp-hybridized carbon of a phenylacetylene derivative bearing a leaving group (e.g., a halide). organic-chemistry.orgyoutube.com
This initial nucleophilic attack results in the formation of a phosphonium salt intermediate. organic-chemistry.org The reaction's regioselectivity is high, with the attack occurring specifically at the carbon atom bonded to the leaving group. In the subsequent step, the displaced halide anion attacks one of the methyl groups on the phosphonium center, leading to the dealkylation of the intermediate and the formation of the stable P=O double bond, yielding the final this compound product. organic-chemistry.orgyoutube.com
Halogen-Abstraction Mechanisms in Phosphonate Formation
An alternative pathway, particularly prevalent in photoredox catalysis, involves a halogen-abstraction mechanism. mdpi.com This process is key for reactions starting with halo-alkyne precursors. Under visible light irradiation, a photocatalyst in its excited state can transfer an electron to the halo-alkyne, or a radical can be generated through other means. chim.itmdpi.com
This leads to the homolytic cleavage of the carbon-halogen bond, generating an alkynyl radical and a halogen radical. chim.it The highly reactive alkynyl radical is then "trapped" by a phosphite molecule present in the reaction mixture. This coupling between the alkynyl radical and the phosphite results in the formation of the new C-P bond, ultimately leading to the desired phosphonate product after subsequent steps. This radical-based mechanism avoids the need for strong nucleophiles and electrophiles required in traditional substitution reactions. mdpi.com
Understanding Transition Metal Catalysis in Reaction Mechanisms
Transition metals, particularly palladium, are instrumental in catalyzing the formation of C-P bonds through cross-coupling reactions like the Hirao reaction. youtube.comnih.govwikipedia.org The catalytic cycle generally involves three fundamental stages: oxidative addition, potential transmetalation or ligand substitution, and reductive elimination. youtube.comlibretexts.org
Oxidative Addition : The cycle begins with the insertion of a low-valent metal catalyst (e.g., Pd(0)) into the carbon-halide bond of a halo-alkyne. This step increases the oxidation state of the metal (e.g., to Pd(II)). youtube.com
Ligand Substitution/Transmetalation : The resulting organopalladium complex then undergoes ligand exchange, where the halide is replaced by the phosphonate nucleophile (e.g., dimethyl phosphite). youtube.com In related couplings like the Sonogashira reaction, a copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. nih.gov
Reductive Elimination : The final step is the reductive elimination of the desired product, this compound. youtube.com During this step, the C-P bond is formed, and the metal catalyst is regenerated in its initial low-valent state, allowing it to re-enter the catalytic cycle. youtube.com
This catalytic approach is highly efficient and allows for the synthesis of phosphonates under relatively mild conditions. nih.govlibretexts.org
Reactivity and Derivatization of Dimethyl Phenylethynyl Phosphonate
Reactions at the Ethynyl (B1212043) Moiety
The electron-withdrawing nature of the phosphonate (B1237965) group polarizes the carbon-carbon triple bond, rendering it susceptible to attack by both nucleophiles and electrophiles. This activation facilitates a variety of addition, cycloaddition, and coupling reactions.
The polarized triple bond of alkynylphosphonates readily undergoes addition reactions. The regioselectivity of these additions is influenced by the nature of the attacking species and the reaction conditions.
Nucleophilic Addition: The carbon atom β to the phosphorus atom is electron-deficient and serves as the primary site for nucleophilic attack. This type of reaction, known as a Michael addition, is a common strategy for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org The presence of a lone electron pair on the phosphorus atom in the phosphite (B83602) tautomer allows these compounds to act as nucleophilic species in certain contexts. rsc.org For instance, the conjugate addition of nucleophiles like dimethyl- or diethyl phosphonates to activated double bonds, such as in acrylamide, proceeds smoothly in the presence of strong organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). rsc.org While direct examples with dimethyl (phenylethynyl)phosphonate are specific, the principle extends to the activated triple bond, which can react with a variety of nucleophiles. The electrophilic character of related structures, such as 2H-azirine-3-phosphonates, which possess a highly electrophilic carbon center, allows nucleophilic addition reactions to proceed readily, often leading to ring-opening. nih.gov
Electrophilic Addition: In the presence of strong acids or electrophiles, the triple bond can be protonated or attacked, leading to the formation of vinylphosphonates. A notable example is the Tf₂O-promoted Markovnikov-addition of H-phosphonates to terminal alkynes, including phenylacetylene (B144264), which yields α-vinylphosphonates under metal- and solvent-free conditions. nih.gov Although this reaction describes the synthesis of a vinyl phosphonate from an alkyne and a phosphonate, it illustrates the susceptibility of the alkyne bond to electrophilic attack.
Table 1: Examples of Addition Reactions to Alkynes
| Reaction Type | Reagents | Product Type | Reference |
| Nucleophilic Conjugate Addition | Michael Acceptors, H-phosphonates, Base (e.g., DBU) | β-Phosphono compounds | rsc.org |
| Electrophilic Addition | Terminal Alkynes, H-phosphonates, Tf₂O | α-Vinylphosphonates | nih.gov |
The activated triple bond of this compound is an excellent participant in cycloaddition reactions, providing access to a variety of phosphorylated heterocyclic and carbocyclic systems.
[3+2] Cycloadditions: This is a particularly well-studied area for alkynylphosphonates. They can react with 1,3-dipoles to form five-membered rings. A prominent example is the oxidative [3+2] cycloaddition with heterocyclic N-imines. nih.gov In a model study, diethyl phenylethynylphosphonate was reacted with N-aminopyridinium salts in the presence of a base like K₂CO₃ to yield pyrazolo[1,5-a]pyridine-3-phosphonates. nih.gov The reaction is believed to proceed through the formation of a ylide from the N-aminopyridinium salt, which then reacts with the alkynylphosphonate via either a concerted [3+2] cycloaddition or a stepwise Michael addition followed by intramolecular cyclization. nih.gov DFT (Density Functional Theory) computational studies on related systems, such as the reaction between benzonitrile (B105546) N-oxide and β-phosphorylated nitroethenes, confirm a polar, one-step [3+2] cycloaddition mechanism. mdpi.com Such reactions are valuable as they can produce complex heterocyclic scaffolds like Δ²-isoxazolines, which are precursors to many useful compounds. mdpi.com
Diels-Alder Type Reactions: While less common for the triple bond itself, related phosphonate-activated systems show reactivity in [4+2] cycloadditions. For example, 2H-azirine-3-phosphonates, activated by both ring strain and the phosphonate group, act as good dienophiles in Diels-Alder reactions with various dienes. nih.gov
Table 2: [3+2] Cycloaddition of Diethyl Phenylethynylphosphonate
| 1,3-Dipole Source | Reagent | Product | Reference |
| N-aminopyridinium salt | Diethyl phenylethynylphosphonate, K₂CO₃, MeCN | Pyrazolo[1,5-a]pyridine-3-phosphonate | nih.gov |
The terminal alkyne functionality allows this compound to participate in various transition metal-catalyzed cross-coupling reactions, which are fundamental for constructing more complex molecular architectures.
Sonogashira Coupling: Although a terminal alkyne is typically required for Sonogashira coupling, derivatives of this compound can be synthesized or employed in related palladium-catalyzed reactions. The synthesis of alkynylphosphonates itself can be achieved via copper-catalyzed aerobic oxidative coupling of terminal alkynes with H-phosphonates. organic-chemistry.org
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. ustc.edu.cn The triple bond in this compound could potentially act as the "alkene" component, coupling with aryl or vinyl halides to produce more substituted and complex phosphonates.
Other Coupling Reactions: The field of transition-metal-catalyzed reactions is vast and includes Negishi (organozinc), Suzuki (organoboron), and Stille (organotin) couplings. ustc.edu.cndntb.gov.ua The phenylethynyl phosphonate scaffold can be incorporated into molecules that undergo these transformations, leveraging the power of palladium and nickel catalysts to form new C-C bonds. researchgate.netchemrxiv.org For instance, palladium-catalyzed cross-coupling is a powerful tool for forming arylphosphonates from aryl halides or mesylates and phosphites. researchgate.netorganic-chemistry.org
Reactions at the Phosphonate Center
The phosphonate ester moiety offers reaction sites for hydrolysis, transesterification, and transformations involving the P-C bond, further expanding the synthetic utility of the molecule.
The methyl ester groups of the phosphonate can be exchanged or removed under specific conditions. nih.gov
Transesterification: This reaction involves the exchange of the alkoxy groups of the phosphonate ester with another alcohol. The process can be catalyzed by an alkali metal salt of a weak acid. google.com For example, diaryl phosphonates can be refluxed in an alcohol with a catalytic amount of the corresponding sodium alkoxide to yield mixed aryl alkyl phosphonates. google.com Similar principles apply to dialkyl phosphonates. Microwave-assisted procedures have been developed for the continuous flow transesterification of dimethyl H-phosphonate, showcasing modern approaches to this transformation. researchgate.netmdpi.com
Hydrolysis: The phosphonate esters can be hydrolyzed to the corresponding phosphonic acid. This transformation is typically carried out under acidic conditions, often by refluxing with concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr). nih.govbeilstein-journals.org The hydrolysis occurs in a stepwise manner, first yielding the monoester and then the final phosphonic acid. nih.gov It is important to note that under basic conditions (e.g., NaOH, LiOH), the reaction often stops at the monohydrolysis stage, yielding the phosphonic acid monoester. beilstein-journals.org For dimethyl phosphonates specifically, selective monohydrolysis can also be achieved using sodium iodide (NaI) in acetone. beilstein-journals.org
Table 3: Conditions for Hydrolysis of Dialkyl Phosphonates
| Condition | Reagent | Product | Selectivity | Reference |
| Acidic | Concentrated HCl, reflux | Phosphonic Acid | Complete hydrolysis | beilstein-journals.org |
| Basic | NaOH or LiOH | Phosphonic Acid Mono-ester | Monohydrolysis | beilstein-journals.org |
| Nucleophilic | NaI in acetone | Phosphonic Acid Mono-ester | Monohydrolysis | beilstein-journals.org |
Phosphonate-stabilized carbanions are powerful nucleophiles widely used in organic synthesis, most notably in the Horner-Wadsworth-Emmons (HWE) reaction for the formation of alkenes. uiowa.edu
Generation: These carbanions are typically generated by treating a phosphonate containing an α-hydrogen with a base. Common bases used include sodium hydride (NaH), sodium hydroxide (B78521) under phase-transfer conditions, potassium carbonate, and DBU. The resulting carbanion is stabilized by the adjacent electron-withdrawing phosphonate group.
Reactivity: The primary application of these carbanions is the HWE reaction, where they react with aldehydes and ketones to produce alkenes, usually with high E-selectivity. uiowa.edu These phosphonate-stabilized carbanions are generally more reactive than the analogous Wittig reagents (phosphonium ylides) and can react with ketones that are often unreactive towards stabilized ylides. concordia.ca
It is crucial to note that this compound, the subject of this article, lacks α-hydrogens. Therefore, it cannot directly form a stabilized carbanion in the manner required for the classical Horner-Wadsworth-Emmons reaction. However, understanding this fundamental reactivity is essential in the broader context of phosphonate chemistry and the potential for derivatization of the title compound into species that could undergo such reactions.
Formation of Elaborated Phosphonate Structures
The strategic functionalization of this compound serves as a powerful tool for the synthesis of more complex phosphonate-containing molecules. The electron-withdrawing nature of the phosphonate group polarizes the alkyne, rendering it susceptible to a variety of nucleophilic and cycloaddition reactions. This inherent reactivity has been exploited to develop synthetic routes to several classes of elaborated phosphonate structures.
Synthesis of β-Ketophosphonates and Analogues
β-Ketophosphonates are valuable synthetic intermediates, most notably for their use in the Horner-Wadsworth-Emmons reaction to produce α,β-unsaturated ketones. The hydration of the triple bond in alkynylphosphonates, such as this compound, provides a direct route to these important compounds. This transformation can be achieved under various conditions, often employing metal catalysts. For instance, the hydration of terminal alkynes to furnish methyl ketones can be catalyzed by copper nanoparticles supported on zinc oxide under aerobic conditions. beilstein-journals.org While not specifically detailing this compound, this methodology highlights a potential pathway. Another approach involves the reaction of esters with the lithium salt of dimethyl methanephosphonate, though this is a different synthetic strategy.
A more direct method for the formation of β-ketophosphonates from alkynyl phosphonates is through deesterificative or deamidative oxyphosphorylation of unsaturated carboxylates or amides with H-phosphonates, catalyzed by a synergistic Fe/Cu system under an oxygen atmosphere. organic-chemistry.org This reaction proceeds via the cleavage of a C-C bond and formation of the desired β-keto functionality.
Generation of Diverse Functionalized Phosphonate Derivatives
The activated triple bond of this compound readily undergoes addition reactions with a variety of nucleophiles, leading to a diverse array of functionalized vinylphosphonates.
The addition of thiols to ethynyl P(v) electrophiles, a class of compounds that includes this compound, has been shown to proceed with high Z-selectivity. nih.gov The reactivity of these compounds towards thiols is influenced by the substituents on the phosphorus atom, with electron-withdrawing groups enhancing the reaction rate. nih.gov This provides a reliable method for the synthesis of (Z)-β-thiovinylphosphonates.
Similarly, the addition of amines to the activated alkyne can lead to the formation of enaminophosphonates. These reactions are often catalyzed and can be controlled to achieve specific stereochemical outcomes.
Furthermore, hydrophosphonylation, the addition of an H-P bond across a double or triple bond, can in principle be applied to this compound to generate bis-phosphonates. organic-chemistry.orgwikipedia.org
Applications in Advanced Organic Synthesis
Strategic Use as a Versatile Synthetic Building Block
The strategic value of dimethyl (phenylethynyl)phosphonate lies in its dual functionality. The phenylethynyl group, an activated alkyne, serves as an excellent electrophile for nucleophilic attack, particularly in Michael additions and as a dipolarophile in various cycloaddition reactions. researchgate.netnih.gov The phosphonate (B1237965) moiety, meanwhile, not only activates the alkyne but also introduces a phosphorus center that can be retained as a key functional group in the final product or be used in subsequent transformations, most notably olefination reactions.
This dual reactivity allows for the programmed construction of molecules containing both complex carbon skeletons and phosphonate groups, which are significant in medicinal chemistry and materials science. beilstein-journals.org The compound acts as a linchpin, enabling chemists to connect different molecular fragments through reactions at the alkyne and then build further complexity via the phosphonate group.
Precursor for Olefin Synthesis via Modified Wittig Reactions (e.g., Horner-Wadsworth-Emmons Reaction)
A standard Horner-Wadsworth-Emmons (HWE) reaction requires the deprotonation of a carbon atom located alpha to the phosphonate group to form a stabilized carbanion. wikipedia.orgyoutube.com this compound lacks a hydrogen atom in this position and therefore cannot participate directly as a typical HWE reagent.
However, it serves as an excellent precursor to HWE reagents through a powerful two-step sequence. First, the activated alkyne undergoes a conjugate Michael addition with a nucleophile. This reaction creates a new vinylphosphonate (B8674324) intermediate which now possesses the necessary structure to act as a substrate in a subsequent HWE olefination. researchgate.netfrontiersin.org This sequence allows for the synthesis of highly substituted and functionalized alkenes.
The general two-step process is outlined below:
Michael Addition: A nucleophile (Nu⁻) adds to the β-carbon of the alkyne, generating a vinylphosphonate anion that is subsequently protonated.
Horner-Wadsworth-Emmons Reaction: The resulting vinylphosphonate, if it possesses an α-hydrogen, can be deprotonated with a base to form a new phosphonate-stabilized carbanion, which then reacts with an aldehyde or ketone (R¹R²C=O) to yield a new, more complex olefin. nrochemistry.comyoutube.com
| Step | Reactants | Illustrative Intermediate/Product | Description |
| 1. Michael Addition | This compound + Nucleophile (e.g., R₂NH) | ![]() | A nucleophile adds across the alkyne bond, creating a vinylphosphonate. This step introduces new functional groups and sets the stage for the subsequent olefination. |
| 2. HWE Olefination | Vinylphosphonate Intermediate + Aldehyde/Ketone (e.g., R'CHO) + Base | ![]() | The vinylphosphonate formed in Step 1 is deprotonated and reacts with a carbonyl compound to yield a conjugated diene or other complex olefin, with the elimination of a phosphate (B84403) salt. conicet.gov.ar |
Construction of Complex Carbon Frameworks and Heterocyclic Systems
The electron-deficient alkyne of this compound is a highly effective component in cycloaddition reactions for building ring systems. It readily participates as a dipolarophile in 1,3-dipolar cycloadditions and as a dienophile in Diels-Alder reactions, providing access to a wide array of five- and six-membered heterocycles containing a phosphonate group. nih.govbeilstein-journals.org
A notable example is the oxidative [3+2] cycloaddition with heterocyclic N-imines. The reaction of a related dialkyl phenylethynylphosphonate with pyridinium-N-imine, generated in situ, proceeds in the presence of an iron catalyst to produce pyrazolo[1,5-a]pyridine-3-phosphonates. nih.gov The proposed mechanism involves the formation of an ylide from the N-imine, which then reacts with the alkynylphosphonate to form a dihydropyrazolopyridine intermediate that is subsequently oxidized to the aromatic heterocyclic product. nih.gov
This strategy can be generalized to other 1,3-dipoles, making this compound a key building block for phosphorylated heterocycles.
| Reaction Type | Dipole/Diene | Resulting Heterocyclic Core |
| [3+2] Cycloaddition | Pyridinium-N-imine | Pyrazolo[1,5-a]pyridine nih.gov |
| [3+2] Cycloaddition | Azide (R-N₃) | Triazole |
| [3+2] Cycloaddition | Nitrone (R₂C=N⁺(R)O⁻) | Isoxazoline |
| [4+2] Diels-Alder | 1,3-Diene (e.g., 2,3-Dimethyl-1,3-butadiene) | Dihydrophosphinine |
Role in the Development of Novel Reagents and Catalytic Systems
The primary role of this compound in advanced organic synthesis is that of a versatile substrate and intermediate, rather than a precursor for new, isolable reagents or as a ligand in catalytic systems. Its synthetic utility is realized in the complex products that are formed from it through reactions like Michael additions and cycloadditions. researchgate.netnih.gov
While phosphines are crucial ligands in catalysis, their synthesis typically involves the reduction of phosphine (B1218219) oxides or reactions of halophosphines with organometallic reagents. beilstein-journals.orgrsc.org The direct conversion of a stable alkynylphosphonate like this compound into a phosphine ligand is not a commonly documented pathway. Therefore, its contribution to the development of novel catalytic systems is indirect, by providing efficient routes to complex phosphorylated molecules that may themselves have interesting properties.
Stereoselective and Asymmetric Synthesis Applications
The structure of this compound offers multiple avenues for stereoselective and asymmetric synthesis. Control of stereochemistry can be achieved during nucleophilic additions to the alkyne or in subsequent transformations of the resulting products.
Catalytic Asymmetric Michael Additions: The addition of nucleophiles to the activated alkyne can be rendered enantioselective by using a chiral catalyst. Chiral organocatalysts or metal complexes can create a chiral environment around the substrate, favoring the approach of the nucleophile to one face of the alkyne over the other. mdpi.comresearchgate.net This establishes a new stereocenter in the resulting vinylphosphonate, which can be carried through to subsequent products.
Diastereoselective and Enantioselective Cycloadditions: When this compound participates in cycloaddition reactions, new stereocenters are often formed. The stereochemical outcome can be controlled through several strategies:
Substrate Control: Using a reactant (the dipole or diene) that already contains a chiral auxiliary can direct the cycloaddition to occur with high diastereoselectivity.
Catalyst Control: Employing a chiral Lewis acid or Brønsted acid catalyst can orchestrate an enantioselective cycloaddition, leading to a non-racemic mixture of the heterocyclic product. nih.govresearchgate.net For instance, chiral phosphoric acids and bifunctional iminophosphorane catalysts have been shown to be effective in controlling enantioselectivity in reactions involving phosphonates. nih.govresearchgate.net
| Synthetic Strategy | Reaction Type | Source of Chirality | Stereochemical Outcome |
| Catalytic Asymmetric Synthesis | Michael Addition | Chiral Catalyst (e.g., Ga-Na-BINOL complex) researchgate.net | Enantioenriched Vinylphosphonate |
| Catalytic Asymmetric Synthesis | [3+2] Cycloaddition | Chiral Lewis Acid or Organocatalyst nih.gov | Enantioenriched Heterocycle |
| Auxiliary-Controlled Synthesis | [3+2] or [4+2] Cycloaddition | Chiral Auxiliary on the reacting partner | Diastereomerically Enriched Heterocycle |
| Stereoselective Olefination | Horner-Wadsworth-Emmons | Reaction Conditions (Base, Temp.) on the intermediate | E/Z-selective alkene product nrochemistry.com |
Advanced Spectroscopic and Structural Elucidation of Dimethyl Phenylethynyl Phosphonate and Its Derivatives
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is the most powerful tool for determining the detailed structure of Dimethyl (phenylethynyl)phosphonate in solution. By analyzing the spectra from different nuclei (¹H, ¹³C, and ³¹P), a complete map of atomic connectivity can be assembled. While complete spectral data for this compound is not extensively published, detailed analyses of its close analogs, such as Diethyl (phenylethynyl)phosphonate and Diisopropyl (phenylethynyl)phosphonate, provide highly relevant and comparable data for structural confirmation. rsc.org
High-resolution 1D NMR spectra offer precise information about the chemical environment, connectivity, and number of different atoms in the molecule.
¹H NMR: In the proton NMR spectrum of (phenylethynyl)phosphonate analogs, the aromatic protons of the phenyl group typically appear as a complex multiplet in the range of δ 7.3-7.6 ppm. The protons of the ester alkyl groups are shifted further downfield; for the diethyl analog, the methylene (B1212753) (-CH₂-) protons are observed as a multiplet around δ 4.2 ppm, coupled to the methyl (-CH₃) protons which appear as a triplet around δ 1.4 ppm. rsc.org For this compound, the methoxy (B1213986) (-OCH₃) protons would be expected to show a doublet due to coupling with the ³¹P nucleus, likely appearing in the region of δ 3.7-3.8 ppm, similar to what is seen in Dimethyl phenylphosphonate. amazonaws.com
¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbons of the phenyl ring resonate in the δ 127-132 ppm region. The two acetylenic carbons (C≡C) are particularly characteristic. The carbon attached to the phosphorus atom (P-C≡C) is significantly influenced by the phosphorus nucleus, showing a large coupling constant (JC-P) and appearing around δ 77 ppm, while the carbon attached to the phenyl ring (Ph-C≡C) appears around δ 98 ppm with a smaller C-P coupling. rsc.org The methoxy carbons (-OCH₃) in the dimethyl ester would be expected around δ 53 ppm, also showing coupling to the phosphorus atom. amazonaws.com
³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is a crucial technique. It provides a direct window into the chemical environment of the phosphorus atom. For dialkyl (phenylethynyl)phosphonates, a single resonance is typically observed. In the case of Diethyl (phenylethynyl)phosphonate, this signal appears at approximately δ -5.6 ppm, while for the diisopropyl analog, it is found at δ -8.1 ppm. rsc.org The chemical shift is sensitive to the nature of the alkyl ester groups. The signal is reported relative to an external standard of 85% H₃PO₄. huji.ac.il
| Nucleus | Assignment | Chemical Shift (δ) [ppm] | Coupling Constant (J) [Hz] | Compound |
|---|---|---|---|---|
| ¹H | C₆H₅ | 7.35-7.60 (m) | Diethyl (phenylethynyl)phosphonate | |
| -OCH₂CH₃ | 4.19-4.28 (m) | |||
| -OCH₂CH₃ | 1.41 (t) | JH-H = 7.1 | ||
| ¹³C | C₆H₅ | 127.7, 129.9, 131.8 | JC-P = 2.5 (for Cipso) | Diethyl (phenylethynyl)phosphonate |
| C-Ph (ipso) | 118.7 | JC-P = 5.6 | ||
| -C≡C-Ph | 98.3 | JC-P = 52.8 | ||
| -P-C≡C- | 77.5 | JC-P = 305.4 | ||
| -OCH₂CH₃ | 15.3, 62.4 | JC-P = 7.0, JC-P = 5.5 | ||
| ³¹P | P=O | -5.57 | Diethyl (phenylethynyl)phosphonate | |
| ³¹P | P=O | -8.14 | Diisopropyl (phenylethynyl)phosphonate |
To unambiguously assign all signals and confirm the molecular structure, two-dimensional NMR experiments are employed. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically through two or three bonds. For a derivative like Diethyl (phenylethynyl)phosphonate, a COSY spectrum would show a clear cross-peak between the methylene (δ ~4.2 ppm) and methyl (δ ~1.4 ppm) protons of the ethyl groups, confirming their connectivity. It would also show correlations among the protons on the phenyl ring. sdsu.eduyoutube.com
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This 2D technique correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). For this compound, an HSQC spectrum would show a cross-peak between the methoxy proton signal (δ ~3.7 ppm) and the methoxy carbon signal (δ ~53 ppm). Similarly, each proton on the phenyl ring would correlate to its corresponding carbon atom. This is invaluable for assigning the carbons in the crowded aromatic region of the ¹³C NMR spectrum. youtube.comsdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds. This is crucial for connecting molecular fragments. For this compound, the methoxy protons would show a correlation to the phosphorus atom (a two-bond correlation, ²JP-O-C-H) and, importantly, to the acetylenic carbon attached to the phosphorus (a four-bond correlation, ⁴JP-C≡C-C-H is unlikely to be observed, but correlations from phenyl protons to acetylenic carbons would be expected). The aromatic protons would show HMBC correlations to the acetylenic carbons, confirming the connection of the phenyl ring to the ethynyl (B1212043) group. youtube.comresearchgate.net
Dynamic NMR (DNMR) spectroscopy is used to study time-dependent processes such as conformational changes (e.g., bond rotations) or chemical exchange. There is currently limited specific information in the published literature regarding dynamic NMR studies on this compound. Such studies could potentially probe the rotational barrier around the P-C and C-C single bonds, although these processes are typically fast on the NMR timescale at room temperature. Low-temperature NMR studies could potentially resolve different conformers if the energy barriers are sufficiently high. rsc.org
Vibrational Spectroscopy for Functional Group Characterization and Electronic Environment
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides key information about the functional groups present in a molecule.
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The spectrum is a fingerprint of the molecule's functional groups. For alkynylphosphonates, the most diagnostic absorption bands are from the phosphoryl (P=O) and alkyne (C≡C) groups.
P=O Stretching: The phosphoryl group gives rise to a very strong and characteristic absorption. In dialkyl (phenylethynyl)phosphonates, this band is typically found in the region of 1260-1265 cm⁻¹. mdpi.comresearchgate.net
C≡C Stretching: The carbon-carbon triple bond stretch is also a key diagnostic peak. Due to the asymmetry induced by the phosphonate (B1237965) group, this vibration is IR-active and appears as a sharp, medium-intensity band in the range of 2180-2190 cm⁻¹. For instance, in Diethyl (phenylethynyl)phosphonate, this peak is observed at 2184 cm⁻¹. mdpi.com
Other expected bands would include C-H stretches from the aromatic and methyl groups (around 3000 cm⁻¹) and P-O-C stretches (around 1025 cm⁻¹). mdpi.com
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light. Vibrational modes that are strong in the Raman spectrum are often weak or absent in the IR spectrum, and vice versa.
| Vibrational Mode | Functional Group | Frequency (cm⁻¹) | Intensity | Compound |
|---|---|---|---|---|
| Alkyne C≡C Stretch | -C≡C- | 2184 | Medium | Diethyl (phenylethynyl)phosphonate |
| Phosphoryl P=O Stretch | P=O | 1265 | Strong | |
| P-O-C Stretch | P-O-C | 1023 | Strong | |
| Alkyne C≡C Stretch | -C≡C- | 2187 | Medium | Dibutyl (phenylethynyl)phosphonate |
| Phosphoryl P=O Stretch | P=O | 1259 | Strong |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone for the structural elucidation of organic molecules, providing information about the molecular weight and the nature of substructures within the molecule through fragmentation analysis.
High-resolution mass spectrometry (HRMS) is crucial for the unambiguous identification of a compound by providing a highly accurate measurement of its molecular mass, often to within a few parts per million (ppm). This level of precision allows for the determination of the elemental composition of the molecule.
For this compound, with the chemical formula C₁₀H₁₁O₃P, the theoretical monoisotopic mass can be calculated with high precision. The exact mass is a critical parameter for confirming the identity of the synthesized compound in a research or industrial setting. While direct experimental HRMS data for this compound is not widely published, the expected value can be precisely calculated.
Table 1: Theoretical Exact Mass of this compound
| Parameter | Value |
| Chemical Formula | C₁₀H₁₁O₃P |
| Monoisotopic Mass | 210.04730 u |
| Calculated [M+H]⁺ | 211.05458 u |
| Calculated [M+Na]⁺ | 233.03667 u |
In a typical HRMS experiment, a sample of this compound would be ionized, commonly using electrospray ionization (ESI), and the resulting ions would be analyzed by a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. The experimentally measured mass would then be compared to the theoretical value to confirm the compound's identity.
Tandem mass spectrometry, or MS/MS, is an essential technique for probing the structure of a molecule. In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, revealing its substructures.
While specific MS/MS studies on this compound are not extensively documented, the fragmentation pathways can be predicted based on the known behavior of similar organophosphorus compounds and aromatic molecules. The primary sites for fragmentation would likely be the ester groups, the P-C bond, and the phenylethynyl group.
Likely Fragmentation Pathways:
Loss of a Methoxy Group: Cleavage of a P-OCH₃ bond could result in the loss of a methoxy radical (•OCH₃, 31 u) or methanol (B129727) (CH₃OH, 32 u).
Cleavage of the P-C Bond: The bond between the phosphorus atom and the ethynyl carbon is a likely point of fragmentation, leading to ions corresponding to the dimethyl phosphonate moiety and the phenylethynyl moiety.
Fragmentation of the Phenyl Group: The phenyl ring can undergo characteristic fragmentation, potentially leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a common fragment for compounds containing a benzyl (B1604629) group. youtube.com
McLafferty Rearrangement: While less common for this specific structure, rearrangement reactions could also occur.
Table 2: Predicted Major Fragment Ions in MS/MS of this compound ([M+H]⁺)
| m/z (u) | Proposed Fragment |
| 179.03 | [M+H - CH₃OH]⁺ |
| 151.04 | [C₈H₇O₂P]⁺ |
| 101.99 | [C₆H₅C₂]⁺ |
| 91.05 | [C₇H₇]⁺ (Tropylium ion) |
Understanding these fragmentation pathways is critical for distinguishing isomers and for the structural confirmation of newly synthesized derivatives of this compound.
X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net For a molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would provide definitive information about its bond lengths, bond angles, and conformation in the solid state.
To date, the crystal structure of this compound itself has not been reported in publicly available databases. This may be because the compound is a liquid or an oil at room temperature, or that it is difficult to crystallize. However, the structure of crystalline derivatives can provide invaluable insight. Often, derivatives such as metal complexes or salts of the corresponding phosphonic acid are crystalline and suitable for X-ray analysis. mdpi.comresearchgate.netmdpi.com
Should a crystalline derivative be obtained, the process would involve:
Growing a high-quality single crystal.
Mounting the crystal on a goniometer in an X-ray diffractometer.
Irradiating the crystal with a monochromatic X-ray beam.
Collecting the diffraction data as the crystal is rotated.
Solving the crystal structure using the diffraction pattern to determine the electron density map and thus the atomic positions.
The resulting structural data would be crucial for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the packing of the molecules in the crystal lattice. This information is vital for materials science applications and for understanding the structure-property relationships of these compounds.
Advanced Chromatographic and Separation Methodologies for Purity Assessment and Isolation
Chromatographic techniques are fundamental for the separation, purification, and purity assessment of chemical compounds. For a moderately polar compound like this compound, several chromatographic methods are applicable.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of organic compounds.
Reversed-Phase HPLC: This is the most common mode of HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). For this compound, a gradient elution, where the mobile phase composition is changed over time, would likely be effective for separating it from starting materials and byproducts. nih.gov
Normal-Phase HPLC: In this mode, a polar stationary phase (like silica) is used with a nonpolar mobile phase (e.g., hexane (B92381) and ethyl acetate). This can be an alternative for purification.
Ion-Pair Chromatography: For the corresponding phosphonic acid derivative, ion-pair chromatography can be employed to enhance retention on a reversed-phase column by adding an ion-pairing reagent to the mobile phase.
Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds.
GC-MS: When coupled with a mass spectrometer, GC provides a robust method for the separation and identification of components in a mixture. Given its likely volatility, this compound should be amenable to GC analysis. For related organophosphorus compounds, GC-MS is a standard analytical method. cromlab-instruments.esmdpi.comnih.gov A nonpolar or medium-polarity capillary column would likely be used, with a temperature program to ensure good separation.
Column Chromatography: For the preparative-scale purification of this compound, traditional column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase is a common and cost-effective method. The choice of eluent (mobile phase) would be optimized to achieve the best separation of the desired product from any impurities.
Table 3: Applicable Chromatographic Methods for this compound
| Chromatographic Technique | Stationary Phase | Mobile Phase (Typical) | Application |
| Reversed-Phase HPLC | C18 or C8 | Water/Acetonitrile or Water/Methanol gradient | Purity assessment, analytical separation, purification |
| Normal-Phase HPLC | Silica | Hexane/Ethyl Acetate gradient | Purification |
| GC-MS | Phenyl-methyl polysiloxane | Helium (carrier gas) | Purity assessment, identification of volatile impurities |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Preparative purification |
The selection of the appropriate chromatographic method depends on the specific requirements of the analysis, such as the scale of purification, the nature of the impurities, and the desired level of purity.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and bonding of organophosphorus compounds. researchgate.net For molecules like Dimethyl (phenylethynyl)phosphonate, methods such as B3LYP or PBEPBE combined with Pople-style basis sets (e.g., 6-31G* or 6-311++G**) are commonly employed to optimize the molecular geometry and analyze its electronic properties. researchgate.netijcce.ac.irresearchgate.net
The analysis of the electronic structure provides deep insights into the molecule's reactivity. Key descriptors derived from these calculations include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.netnih.gov
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions show positive potential (electron-poor) and are prone to nucleophilic attack. researchgate.net For phosphonates, the oxygen atom of the P=O group is typically a site of high negative potential. researchgate.netnih.gov
Atomic Charges: Methods like Hirshfeld population analysis assign partial charges to each atom, quantifying the electron distribution and identifying reactive sites. researchgate.netnih.gov
The accuracy of these computational models is often validated by comparing calculated geometric parameters (bond lengths and angles) with experimental data obtained from techniques like X-ray crystallography. Studies on related phosphonate (B1237965) compounds show excellent agreement between DFT-calculated geometries and experimental values. researchgate.netijcce.ac.ir
Table 1: Comparison of Calculated and Experimental Bond Parameters for a Model Phosphonate (Dimethyl methylphosphonate (B1257008) - DMMP) Data adapted from a DFT study on phosphonate derivatives. researchgate.net
| Parameter | Calculated (Å or °) | Experimental (Å or °) |
|---|---|---|
| P=O Bond Length | 1.49 | 1.46 |
| P–O Bond Length | 1.63 | 1.58 |
| P–C Bond Length | 1.80 | 1.79 |
| O=P–O Bond Angle | 114.4 | 112.8 |
| O–P–O Bond Angle | 106.1 | 110.7 |
| C–P–O Bond Angle | 100.2 | 100.5 |
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational methods are highly effective in predicting various spectroscopic properties, which can then be compared with experimental spectra for structural confirmation.
Vibrational Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. researchgate.net These theoretical frequencies correspond to the stretching and bending modes of different functional groups. Comparing the calculated infrared (IR) and Raman spectra with experimental Fourier-transform infrared (FT-IR) and FT-Raman data helps in assigning the observed spectral bands and confirming the molecular structure. ijcce.ac.irresearchgate.net For this compound, key vibrations would include the P=O stretch, the C≡C triple bond stretch, P-O-C stretches, and aromatic C-H vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict ¹H, ¹³C, and ³¹P NMR chemical shifts. While these calculations provide valuable insights, the results are often compared with experimental data to confirm assignments, especially for complex molecules. ijcce.ac.ir For instance, the ¹³C NMR spectra of related α-aminophosphonates show characteristic signals for the methoxy (B1213986) carbons and the aromatic carbons, which are well-reproduced by computational models. ijcce.ac.ir
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, predicting its UV-Visible absorption spectrum. researchgate.net This allows for a comparison with experimental spectra to understand the electronic nature of the molecule and the transitions between orbitals, such as π→π* transitions within the phenylethynyl group.
Table 2: Representative Vibrational Frequencies for Key Functional Groups in Related Phosphonates Illustrative data based on findings for α-azoaminophosphonates. ijcce.ac.ir
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| P=O | Stretching | 1230-1245 |
| C-N | Stretching | 1230-1242 |
| Aromatic C=C | Stretching | 1485-1487 |
| O-CH₃ | Stretching | 3083-3089 |
| Aromatic C-H | Stretching | 3182-3194 |
Reaction Mechanism Elucidation via Transition State Calculations
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves:
Locating Reactants, Intermediates, and Products: The geometries of all stable species in the reaction are optimized.
Finding Transition States (TS): A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome. Computational algorithms are used to locate this saddle point on the potential energy surface.
Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. A lower activation energy implies a faster, more favorable reaction.
For the synthesis of this compound and its derivatives, which often involves reactions like the Michaelis-Arbuzov or Kabachnik-Fields reactions, transition state calculations can confirm the proposed mechanism. researchgate.netorganic-chemistry.org For example, in the synthesis of α-aminophosphonates, computational studies can model the nucleophilic addition of a phosphite (B83602) to an imine, confirming the step-wise process and the energies involved. ijcce.ac.ir Studies on the tautomerization between phosphites and phosphonates also rely on these calculations to determine the stability and interconversion barriers of the two forms. dtic.mil
Conformational Analysis and Molecular Dynamics Simulations
Molecules with rotatable single bonds, like this compound, can exist in multiple spatial orientations known as conformations.
Conformational Analysis: Computational methods can systematically explore the potential energy surface to identify all stable conformers (energy minima). By calculating the relative energies of these conformers, it is possible to determine their equilibrium populations at a given temperature. dtic.mil For example, computational studies on the related molecule dimethyl methylphosphonate (DMMP) have shown that it exists as a mixture of conformers, with the most stable one having the methyl groups oriented to allow for their maximal separation. dtic.mil
Molecular Dynamics (MD) Simulations: While conformational analysis identifies static low-energy structures, MD simulations model the dynamic behavior of the molecule by solving Newton's equations of motion for all atoms. These simulations show how the molecule moves, vibrates, and changes conformation over time. Recent advanced studies on the DMMP radical cation have used MD simulations to reveal that different conformers can exhibit distinct dissociation dynamics upon excitation. mdpi.com A pump-probe experiment showed that two different fragments oscillated out of phase, which was explained by theoretical simulations showing that two populated conformers lead to different dissociation products upon excitation. mdpi.com This highlights how dynamics can be conformer-specific.
Design Principles for Novel this compound Derivatives
A significant application of computational chemistry is the rational, in silico design of novel molecules with specific, enhanced properties. This approach, often part of a Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) study, can guide synthetic efforts and reduce the need for trial-and-error experimentation. researchgate.netnih.gov
The process typically involves:
Building a Dataset: A series of known phosphonate derivatives with measured experimental properties (e.g., biological activity, toxicity) is assembled. researchgate.net
Calculating Descriptors: For each molecule in the dataset, a range of quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, molecular volume, atomic charges) is calculated using DFT. researchgate.netnih.gov
Developing a Model: A statistical method, such as multiple linear regression, is used to create a mathematical equation that correlates the calculated descriptors with the experimental property. researchgate.netnih.gov
Prediction and Design: This model can then be used to predict the properties of new, not-yet-synthesized derivatives of this compound. By systematically modifying the structure (e.g., adding different substituents to the phenyl ring) and calculating the descriptors for these new virtual compounds, researchers can identify candidates with the most promising predicted properties for future synthesis. For instance, a QSPR model for phosphonates found that toxicity could be predicted based on the molecule's volume, the charge of the most electronegative atom, and the HOMO energy. researchgate.netnih.gov
Table 3: Key Quantum Chemical Descriptors and Their Role in Derivative Design Based on the principles outlined in QSPR studies. researchgate.netnih.gov
| Descriptor | Description | Predicted Property/Application |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Relates to ionization potential and electron-donating ability; can correlate with reactivity and biological activity. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron affinity and electron-accepting ability. |
| Molecular Volume (V) | The space occupied by the molecule | Can influence how the molecule fits into an active site (steric effects) and its transport properties. |
| Atomic Charge (q) | Partial charge on a specific atom (e.g., P=O oxygen) | Indicates sites for electrostatic interactions, which are crucial for binding to biological targets like enzymes. |
| Dipole Moment (μ) | Measure of the overall polarity of the molecule | Affects solubility and ability to cross biological membranes. |
Biochemical and Enzymatic Interaction Studies
Investigation of Enzyme Inhibition Profiles (e.g., Cholinesterases)
There is no specific data available in the reviewed scientific literature detailing the enzyme inhibition profile of Dimethyl (phenylethynyl)phosphonate against cholinesterases or other enzymes. While numerous studies document the cholinesterase inhibitory properties of various dimethyl phosphonate (B1237965) derivatives, none have specifically reported the inhibitory constants, such as IC₅₀ or Kᵢ values, for the phenylethynyl variant. Research has extensively covered other dimethylphosphoryl compounds, but the unique electronic and steric contributions of the phenylethynyl group have not been characterized. nih.gov
Structure-Activity Relationship (SAR) Studies for Enzyme Affinity and Selectivity
Comprehensive structure-activity relationship (SAR) studies that include this compound are not present in the available literature. SAR studies are crucial for understanding how structural modifications affect a molecule's biological activity. Existing research on organophosphates and phosphonates establishes general principles, such as the influence of alkyl group size and the nature of the leaving group on cholinesterase inhibition. nih.govnih.gov For instance, it is known that for some series of O,O-dialkylphosphates, dimethyl derivatives show higher potency towards insect acetylcholinesterases, while larger alkyl groups are more effective against mammalian cholinesterases. nih.gov However, without studies that systematically modify the structure of this compound—for example, by altering the substituents on the phenyl ring or changing the alkyne linkage—it is impossible to delineate the specific structural requirements for its enzyme affinity and selectivity.
Mechanistic Probes of Enzyme-Inhibitor Interactions at the Active Site
No studies have been found that utilize this compound as a mechanistic probe to investigate enzyme-inhibitor interactions at the active site. Phosphonates can act as transition-state analogs or covalent inhibitors, and studying their interaction provides valuable insight into enzyme mechanisms. nih.gov Techniques such as X-ray crystallography or kinetic analysis could elucidate how the phenylethynyl moiety orients within an enzyme's active site, but such investigations for this specific compound have not been reported. Docking analyses have been performed for other phosphonic acids to understand their interaction with the catalytic triad (B1167595) of acetylcholinesterase, but this compound was not among the studied compounds. nih.gov
Development of Enzyme-Activated Probes and Substrates Based on this compound Scaffolds
The development of enzyme-activated probes or substrates is a sophisticated application of enzyme inhibitors, enabling, for example, the imaging of enzyme activity in biological systems. nih.govnih.gov These probes are often designed with a "trigger" that is recognized and cleaved by a specific enzyme, releasing a reporter molecule. While the concept is well-established for various molecular scaffolds, there is no evidence in the scientific literature of this compound being used as a foundational scaffold for creating such probes. The unique chemical properties of the phenylethynyl group could potentially be exploited for novel activation mechanisms, but this area remains unexplored.
Future Perspectives and Emerging Research Avenues
Development of Green and Sustainable Synthetic Routes
The traditional synthesis of alkynylphosphonates often involves harsh reagents and conditions, prompting the development of more environmentally benign methodologies. Future research is heavily focused on green and sustainable synthetic routes to dimethyl (phenylethynyl)phosphonate, emphasizing the use of efficient catalysts, milder reaction conditions, and atom economy.
Recent advancements have demonstrated the efficacy of copper-based catalysts in the synthesis of this compound. One notable method employs a recyclable copper-manganese (B8546573) oxide (Cu-MnO) catalyst for the aerobic oxidative alkynylation of H-phosphonates. This approach offers a high yield of 90% for this compound. rsc.org Another promising route utilizes copper(I) oxide (Cu₂O) as a catalyst for the direct cross-coupling of phenylacetylene (B144264) and dimethyl phosphite (B83602), resulting in an 83% yield of the desired product. scispace.com This Cu₂O-catalyzed method has also been successfully scaled up, highlighting its potential for industrial applications. scispace.com
Furthermore, the use of ultrasonic irradiation in the presence of copper(I) dimethyl phosphite and alkynyl iodides has been reported to produce this compound in a 68% yield. pageplace.deconicet.gov.arjove.comepdf.pubscribd.com These methods represent a significant step towards more sustainable chemical manufacturing.
Table 1: Comparison of Sustainable Synthetic Routes to this compound
| Catalyst/Method | Reactants | Solvent | Conditions | Yield (%) | Reference |
| 5 wt% Cu-MnO | Phenylacetylene, Dimethyl Phosphite | Toluene | 100°C, Air | 90 | rsc.org |
| Cu₂O (14 mol%) | Phenylacetylene, Dimethyl Phosphite | Acetonitrile (B52724) | 70°C, Air | 83 | scispace.com |
| Ultrasonic Irradiation | Alkynyl iodide, Copper(I) dimethyl phosphite | THF | Room Temp | 68 | pageplace.deconicet.gov.arjove.comepdf.pubscribd.com |
Exploration of Bioorthogonal Reactivity and Bioconjugation Applications
The terminal alkyne moiety in this compound makes it a prime candidate for bioorthogonal "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the specific and efficient covalent ligation of molecules in complex biological environments.
Future research will likely focus on harnessing the bioorthogonal reactivity of this compound for various bioconjugation applications. This includes the labeling of biomolecules such as proteins and nucleic acids to study their function, localization, and interactions within living systems. The phosphonate (B1237965) group itself may impart unique properties to the resulting bioconjugates, such as improved solubility or the ability to mimic natural phosphate (B84403) esters. While the broader class of alkynylphosphonates has been recognized for these applications, specific studies detailing the use of this compound in this context are an emerging area of investigation. For instance, studies on the inhibitory activity of this compound against enzymes like butyrylcholinesterase could pave the way for its use as a probe in enzyme studies. conicet.gov.ar
Integration into Materials Science and Nanotechnology
The unique electronic and structural characteristics of this compound make it an attractive building block for novel materials and for the functionalization of nanomaterials. The integration of this compound into materials science and nanotechnology is a rapidly developing field.
One area of exploration is the use of this compound as a monomer or cross-linking agent in the synthesis of functional polymers. The rigid phenylethynyl group can impart desirable thermal and mechanical properties to polymers, while the phosphonate moiety can enhance flame retardancy, adhesion, or provide sites for further modification.
In the realm of nanotechnology, the alkynyl group of this compound can be used to covalently attach it to the surface of nanomaterials such as carbon nanotubes and graphene. This functionalization can modify the properties of the nanomaterials, for example, by improving their dispersibility in various solvents or by introducing phosphorus-based functionalities for applications in catalysis or sensing. The use of nanocatalysts, such as Cu-MnO, in the synthesis of this compound itself highlights the synergistic relationship between this molecule and nanotechnology. rsc.org
Advanced Mechanistic and Kinetic Studies
A deeper understanding of the reaction mechanisms and kinetics involving this compound is crucial for optimizing its synthesis and for designing new applications. Future research will undoubtedly involve more sophisticated mechanistic and kinetic investigations.
For the synthesis of this compound, studies are ongoing to elucidate the precise mechanism of copper-catalyzed cross-coupling reactions. scispace.com Understanding the role of the catalyst, the nature of the intermediates, and the factors controlling selectivity will enable the development of even more efficient synthetic protocols.
Beyond its synthesis, the kinetics of reactions involving the alkyne or phosphonate groups of this compound are of significant interest. For example, detailed kinetic analysis of its participation in "click" reactions will be essential for its application in time-resolved biological studies. Furthermore, kinetic studies of its interactions with biological targets, such as enzymes, will provide valuable insights for the design of new inhibitors or probes. conicet.gov.ar
Computational and Data-Driven Approaches in Phosphonate Research
Computational chemistry and data-driven approaches are becoming indispensable tools in modern chemical research. For this compound, these methods hold immense promise for accelerating discovery and deepening our understanding of its properties and reactivity.
Computational studies, particularly using Density Functional Theory (DFT), are already being employed to investigate the mechanistic details of its synthesis. scispace.com Future computational work will likely expand to predict the electronic, optical, and material properties of polymers and functionalized nanomaterials derived from this compound. Molecular modeling and docking studies can also be used to predict its binding affinity to biological targets, guiding the design of new bioactive molecules.
Data-driven research, including the use of machine learning and high-throughput screening, is set to revolutionize phosphonate chemistry. jove.comfrontiersin.org By analyzing large datasets of phosphonate compounds and their properties, it may be possible to predict the characteristics of new derivatives of this compound and to identify promising candidates for specific applications, such as drug discovery or materials science, in a more rapid and efficient manner.
Q & A
Q. What are the established synthetic routes for dimethyl (phenylethynyl)phosphonate, and how do reaction conditions influence yield?
- Methodological Answer : this compound is commonly synthesized via nucleophilic substitution or Michaelis-Arbuzov-type reactions. For example:
- Nucleophilic Substitution : Reacting phenylethynyl bromide with dimethyl phosphite in the presence of a base (e.g., NaH or K₂CO₃) in anhydrous THF at 0–25°C .
- Microwave-Assisted Synthesis : Microwave irradiation (100–150°C, 30–60 min) can enhance reaction efficiency and yield compared to traditional heating .
- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization from chloroform/methanol mixtures is used for isolation .
Key Variables : Base strength, solvent polarity, and temperature critically affect regioselectivity and byproduct formation.
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ³¹P NMR confirm structure and purity. For example, ³¹P NMR typically shows a singlet near δ 20–25 ppm for phosphonate esters .
- X-ray Crystallography : Determines molecular geometry and hydrogen-bonding networks. Slow evaporation of chloroform/methanol (100:1) produces single crystals suitable for diffraction studies .
- IR Spectroscopy : Peaks at ~1250 cm⁻¹ (P=O) and ~1020 cm⁻¹ (C-O-P) validate functional groups .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction intermediates and competing pathways be analyzed in the synthesis of this compound?
- Methodological Answer :
- In-situ Monitoring : Use ³¹P NMR to track intermediate formation (e.g., phosphite intermediates in Michaelis-Arbuzov reactions) .
- Kinetic Studies : Vary reaction parameters (temperature, stoichiometry) to identify rate-determining steps. For example, excess phenylethynyl bromide may suppress side reactions .
- DFT Calculations : Model transition states to predict regioselectivity and optimize conditions .
Q. How do computational methods aid in predicting the physicochemical properties of this compound?
- Methodological Answer :
- QSPR Models : Predict solubility, logP, and reactivity using quantum chemical descriptors (e.g., HOMO-LUMO gaps) .
- Molecular Dynamics (MD) : Simulate interactions with solvents (e.g., THF vs. DMF) to optimize reaction media .
- Docking Studies : Screen for biological activity by modeling binding to enzymes (e.g., alkaline phosphatases) .
Q. What strategies resolve contradictions in crystallographic data for phosphonate derivatives?
- Methodological Answer :
- Multi-Temperature Data Collection : Analyze thermal motion and disorder (e.g., ethyl group disorder in diethyl phosphonates) using SHELXL refinement .
- Hydrogen Bond Analysis : Compare O-H···O distances across studies; deviations >0.1 Å suggest experimental artifacts .
- Cross-Validation : Validate results against Cambridge Structural Database (CSD) entries for similar compounds .
Q. How can this compound be utilized in enzyme inhibition studies?
- Methodological Answer :
- Enzyme Assays : Test inhibition of acetylcholinesterase (AChE) via Ellman’s method (IC₅₀ determination) .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to active sites .
- Mutagenesis Studies : Identify critical residues by comparing inhibition in wild-type vs. mutant enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


